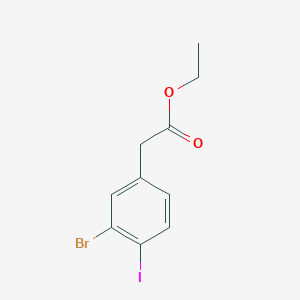

Ethyl 3-Bromo-4-iodophenylacetate

Description

Properties

Molecular Formula |

C10H10BrIO2 |

|---|---|

Molecular Weight |

368.99 g/mol |

IUPAC Name |

ethyl 2-(3-bromo-4-iodophenyl)acetate |

InChI |

InChI=1S/C10H10BrIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

ZGXZMDLTWIQYGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Foundational & Exploratory

Analytical Profiling: Mass Spectrometry of Ethyl 3-Bromo-4-iodophenylacetate

Executive Summary

Ethyl 3-Bromo-4-iodophenylacetate is a critical halogenated scaffold often utilized in the synthesis of complex pharmaceuticals, particularly via Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1] Its unique structural features—an ethyl ester handle combined with two distinct halogen substituents (bromine and iodine) on the phenyl ring—create a highly specific mass spectrometric signature.[1]

This guide provides a technical deep-dive into the ionization behavior, isotopic fingerprints, and fragmentation pathways of this molecule. It is designed to assist analytical scientists in confirming identity, assessing purity, and troubleshooting synthesis workflows.

Physicochemical Context & Ionization Strategy[2][3]

Before interpreting spectra, the analyst must select the appropriate ionization technique based on the molecule's physical properties.

| Property | Value / Description | Analytical Implication |

| Formula | High mass defect due to Iodine.[1] | |

| Mol. Weight | ~368.99 Da (Monoisotopic) | Easily detectable in standard mass range (50–1000 m/z).[1] |

| Boiling Point | >250°C (Predicted) | High boiling point requires high GC inlet temps (>280°C).[1] |

| Polarity | Moderate (Lipophilic Ester) | Suitable for both GC-MS (EI) and LC-MS (ESI).[1] |

| Bond Energy | C–I (~240 kJ/mol) vs C–Br (~280 kJ/mol) | C–I bond is the "weak link" and will fragment first in EI.[1] |

Recommended Methodologies

-

GC-MS (Electron Ionization - 70 eV): The gold standard for structural elucidation.[1] The hard ionization provides a rich fragmentation pattern confirming the position of the ester and halogens.

-

LC-MS (Electrospray Ionization - ESI+): Best for purity profiling during synthesis.[1] Expect

or

The Isotopic Fingerprint (The "Doublet" Signature)

The most immediate diagnostic feature of Ethyl 3-Bromo-4-iodophenylacetate is its isotopic cluster.[1] Unlike standard organic molecules, the presence of Bromine (

Theoretical Abundance Calculation[1]

-

Iodine (

): 100% natural abundance.[1] Monoisotopic. -

Bromine (

/

Resulting Cluster:

-

M+ (m/z ~369): Contains

.[1] -

M+2 (m/z ~371): Contains

.[1] -

Intensity Ratio: The M and M+2 peaks will appear as a 1:1 doublet .[1]

Critical Check: If you observe a 3:1 ratio (M:M+2), you have Chlorine, not Bromine.[1][2] If you see no M+2, you are missing the Bromine entirely.[1]

Fragmentation Pathways (EI Spectrum)[1]

In Electron Ionization (70 eV), the molecule undergoes predictable bond scissions.[1] The fragmentation is driven by the stability of the aromatic ring and the weakness of the Carbon-Halogen bonds.

Primary Fragmentation Events[1]

-

Alkoxy Loss (

-Cleavage): The ester linkage is a primary site of cleavage.[1] Loss of the ethoxy radical (-

Transition:

(and

-

-

Deiodination (The "Weak Link"): The C–I bond is significantly weaker than the C–Br bond.[1] Under 70 eV impact, the iodine radical (

) is frequently ejected.[1]-

Transition:

(Loss of 127).[1] -

Note: This fragment retains the Bromine, so it will still show the 1:1 isotopic doublet (

).

-

-

Benzylic Cleavage (Tropylium Formation): While halogens generally deactivate the ring, the formation of a substituted tropylium ion (via loss of the ester group entirely,

) is a classic aromatic pathway.-

Transition:

(Loss of 73 Da).[1]

-

Visualizing the Fragmentation Tree

The following diagram maps the logical decay of the parent ion into its daughter fragments.

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for Ethyl 3-Bromo-4-iodophenylacetate.[1]

Experimental Protocol: GC-MS Analysis

To obtain reproducible spectra, the following instrument parameters are recommended. This protocol minimizes thermal degradation of the iodine bond prior to ionization.[1]

Sample Preparation[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid methanol (potential transesterification).[1]

-

Concentration: 10–50 µg/mL.[1]

Instrument Parameters (Agilent/Shimadzu Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent C-I pyrolysis. |

| Injection Mode | Split (10:1) | Prevents column overload and detector saturation.[1] |

| Column | DB-5ms or Rxi-5Sil MS | Low-bleed, non-polar phase ideal for aromatics.[1] |

| Oven Program | 80°C (1 min) | Fast ramp preserves peak shape for high boilers.[1] |

| Ion Source | 230°C | Standard EI source temp.[1] |

| Transfer Line | 280°C | Prevents condensation of the heavy molecule.[1] |

Analytical Decision Matrix

When characterizing this intermediate during drug development, use this logic flow to select the correct validation method.

Figure 2: Analytical workflow for halogenated ester intermediates.

References

-

NIST Mass Spectrometry Data Center. Ethyl-α-bromophenyl acetate Mass Spectrum (Analogous Fragmentation). NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for halogen isotopic patterns and ester fragmentation rules).

-

Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Source for C-I vs C-Br bond dissociation energy comparison).

-

Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for isotopic abundance ratios of Br/Cl/I).

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for Ethyl 3-Bromo-4-iodophenylacetate

Executive Summary

Ethyl 3-Bromo-4-iodophenylacetate is a highly functionalized aromatic ester frequently utilized as a scaffold in medicinal chemistry, particularly for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its dual-halogenated motif (

This guide addresses the critical lack of empirical solubility data in public literature by establishing a predictive solubility framework and a validated experimental protocol . Understanding the solubility profile of this intermediate is decisive for optimizing reaction kinetics and designing scalable purification (crystallization) processes.

Part 1: Physicochemical Basis & Predicted Solubility Profile

Structural Analysis & Lipophilicity

To predict the solubility behavior of Ethyl 3-Bromo-4-iodophenylacetate, we must analyze its molecular descriptors. The compound consists of a lipophilic phenyl core substituted with two heavy halogens (Bromine, Iodine) and a moderately polar ethyl ester tail.

-

Lipophilicity (LogP): The estimated LogP is 3.5 – 4.2 . This indicates high permeability but poor aqueous solubility.

-

Polarizability: The Iodine atom introduces significant polarizability, enhancing London dispersion forces. This suggests high solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM).

-

Hydrogen Bonding: The molecule acts as a weak Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen but lacks Hydrogen Bond Donors (HBD).

Predicted Solubility Classification

Based on the Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the compound follows this solubility hierarchy:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dipole-dipole interactions and dispersion forces match the halogenated core. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent solvation of the ester moiety; preferred for cross-coupling reactions. |

| Ethers | THF, 1,4-Dioxane, MTBE | High (>50 mg/mL) | Good interaction with the aromatic system; useful for Grignard/Lithiation chemistry. |

| Aromatics | Toluene, Xylene | Moderate-High | |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble at elevated temperatures; likely crystallizes upon cooling (ideal for purification). |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Insufficient polarity to overcome crystal lattice energy; excellent anti-solvents. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | High LogP precludes aqueous solvation without co-solvents or surfactants. |

Part 2: Experimental Protocol for Solubility Determination

As a researcher, relying on predicted values is insufficient for GMP scale-up. You must generate empirical data. The following is a Standard Operating Protocol (SOP) for Thermodynamic Solubility determination using the "Shake-Flask" method, the gold standard for accuracy.

Materials & Equipment

-

Substance: Ethyl 3-Bromo-4-iodophenylacetate (Solid/Oil).

-

Solvents: HPLC Grade (MeOH, ACN, Water, DMSO, Toluene).

-

Equipment: Orbit shaker or temperature-controlled mixing block, 0.22 µm PTFE syringe filters (hydrophobic), HPLC-UV/Vis.

Workflow Diagram (DOT)

Figure 1: Decision logic for Thermodynamic Solubility determination. Note the critical check for undissolved solid to ensure saturation.

Step-by-Step Methodology

-

Preparation: Place approximately 20 mg of Ethyl 3-Bromo-4-iodophenylacetate into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent.

-

Visual Check:

-

If the solid dissolves completely, add more compound until a suspension persists.

-

Critical: A visible solid phase must be present to ensure thermodynamic equilibrium.

-

-

Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours. Use a rotary mixer or magnetic stir bar (avoid grinding the solid).

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully aspirate the supernatant.

-

Filter through a 0.22 µm PTFE filter . Note: Do not use Nylon filters as they may bind lipophilic compounds.

-

-

Quantification:

-

Dilute the filtrate 100-fold with Acetonitrile (to bring it within the linear range of the detector).

-

Inject onto HPLC (C18 Column, ACN/Water gradient).

-

Calculate concentration using a 5-point calibration curve of the pure standard.

-

Part 3: Process Application & Solvent Selection

Understanding solubility dictates the success of downstream chemical transformations.

Reaction Solvent Selection (Cross-Coupling)

For Suzuki or Sonogashira couplings involving the C-I or C-Br bonds:

-

Recommended: 1,4-Dioxane or THF .

-

Why: These solvents provide high solubility for the lipophilic ester (

mg/mL) while being miscible with the aqueous base (e.g., -

Alternative: DMF is excellent for solubility but difficult to remove during workup due to its high boiling point.

Purification Strategy (Crystallization)

To purify the compound from reaction byproducts (e.g., triphenylphosphine oxide):

-

Solvent System: Ethanol/Water or Heptane/Ethyl Acetate .

-

Mechanism:

-

Dissolve the crude mixture in warm Ethanol (High Solubility).

-

Slowly add Water (Anti-solvent) until turbidity appears.

-

Cool to 0°C. The hydrophobic Ethyl 3-Bromo-4-iodophenylacetate will crystallize out, leaving polar impurities in the mother liquor.

-

Part 4: References

-

Lipophilicity & Solubility Principles:

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

-

-

Standard Solubility Protocols:

-

Chemical Property Data:

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Ethyl 3-Bromo-4-iodophenylacetate before handling, as halogenated aromatic esters can be skin irritants and lachrymators.

Molecular weight and formula of Ethyl 3-Bromo-4-iodophenylacetate

An In-Depth Technical Guide to Ethyl 3-Bromo-4-iodophenylacetate: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Halogenated organic compounds, in particular, serve as versatile building blocks due to the unique electronic and steric properties imparted by halogen atoms. This guide provides a comprehensive technical overview of Ethyl 3-Bromo-4-iodophenylacetate, a di-halogenated aromatic compound with significant potential as an intermediate in the synthesis of pharmacologically active molecules. While direct experimental data for this specific compound is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile.

Core Chemical and Physical Properties

Ethyl 3-Bromo-4-iodophenylacetate is a derivative of phenylacetic acid, featuring both a bromine and an iodine atom on the phenyl ring. These substitutions create a unique electronic environment and provide multiple reactive sites for further chemical modification. The core properties, derived from its structure, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀BrIO₂ |

| Molecular Weight | 368.99 g/mol |

| IUPAC Name | Ethyl 2-(3-bromo-4-iodophenyl)acetate |

| SMILES | CCOC(=O)CC1=C(Br)C=C(I)C=C1 |

| InChI Key | (Predicted) |

The presence of both bromine and iodine offers differential reactivity, a highly desirable feature in multi-step synthetic pathways. The iodine atom is generally more susceptible to oxidative addition with transition metal catalysts, making it an excellent handle for cross-coupling reactions, while the bromine can be targeted in subsequent steps.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of Ethyl 3-Bromo-4-iodophenylacetate would proceed via a two-step process: the synthesis of the precursor (3-Bromo-4-iodophenyl)acetic acid, followed by a classic Fischer esterification.

Synthesis of (3-Bromo-4-iodophenyl)acetic Acid

The synthesis of the carboxylic acid precursor can be envisioned starting from a commercially available substituted phenol, 3-Bromo-4-iodophenol. A common route to convert a phenol to a phenylacetic acid is through a multi-step sequence involving etherification followed by rearrangement and hydrolysis.

Experimental Protocol: Synthesis of (3-Bromo-4-iodophenyl)acetic Acid (Predicted)

-

Williamson Ether Synthesis: In a round-bottom flask, dissolve 3-Bromo-4-iodophenol in a suitable polar aprotic solvent such as acetone or DMF.[2] Add a slight excess of a weak base, for example, potassium carbonate (K₂CO₃), to deprotonate the phenol. To this mixture, add an ethyl haloacetate, such as ethyl bromoacetate, dropwise at room temperature.[3] Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, an ethyl (3-bromo-4-iodophenoxy)acetate, can be purified by column chromatography.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. If basic hydrolysis is used, the reaction mixture is subsequently acidified to precipitate the carboxylic acid. The solid (3-Bromo-4-iodophenyl)acetic acid is then collected by filtration, washed with cold water, and dried.

Fischer Esterification

The final step is the esterification of the synthesized (3-Bromo-4-iodophenyl)acetic acid with ethanol to yield the target compound.

Experimental Protocol: Synthesis of Ethyl 3-Bromo-4-iodophenylacetate

-

In a round-bottom flask equipped with a reflux condenser, dissolve (3-Bromo-4-iodophenyl)acetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4]

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

The residue is then dissolved in an organic solvent like diethyl ether or ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 3-Bromo-4-iodophenylacetate.

-

Further purification can be achieved by column chromatography on silica gel.

Caption: Proposed synthetic workflow for Ethyl 3-Bromo-4-iodophenylacetate.

Predicted Spectroscopic Data

The structural features of Ethyl 3-Bromo-4-iodophenylacetate would give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ethyl (-CH₃) | ~1.2 | Triplet | 3H | Coupled to the -CH₂- protons. |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H | The benzylic protons. |

| Ethyl (-CH₂-) | ~4.1 | Quartet | 2H | Coupled to the -CH₃ protons. |

| Aromatic | ~7.0 - 7.8 | Multiplet | 3H | The three protons on the phenyl ring will show complex splitting patterns due to their different chemical environments and couplings. |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Ethyl (-CH₃) | ~14 | |

| Methylene (-CH₂) | ~40 | |

| Ethyl (-CH₂-) | ~61 | |

| Phenyl (C-I) | ~90 | The carbon bearing the iodine atom is expected to be significantly shielded. |

| Phenyl (C-Br) | ~120 | The carbon bearing the bromine atom. |

| Phenyl (C-H) | ~128 - 135 | The carbons bearing hydrogen atoms. |

| Phenyl (C-C) | ~138 | The quaternary carbon attached to the methylene group. |

| Carbonyl (C=O) | ~170 | The ester carbonyl carbon. |

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 368, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the bond between the methylene group and the phenyl ring.

Applications in Drug Development

Halogenated phenylacetic acid derivatives are valuable intermediates in medicinal chemistry.[5][6] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][7]

-

Scaffold for Complex Molecules: Ethyl 3-Bromo-4-iodophenylacetate can serve as a starting material for the synthesis of more complex drug candidates. The ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.

-

Cross-Coupling Reactions: The iodo and bromo substituents are amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents on the phenyl ring. This is a powerful strategy for exploring the structure-activity relationships of a lead compound.

-

Bioisosteric Replacement: The bromo and iodo groups can act as bioisosteres for other functional groups, enabling the fine-tuning of a molecule's properties.

Safety and Handling

While specific toxicity data for Ethyl 3-Bromo-4-iodophenylacetate is not available, it should be handled with the care appropriate for a halogenated aromatic compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Ethyl 3-Bromo-4-iodophenylacetate represents a promising, albeit not widely characterized, building block for medicinal chemistry and drug discovery. Its di-halogenated structure offers a platform for diverse chemical modifications, enabling the synthesis of novel compounds with potentially enhanced biological activities. The synthetic routes and predicted spectral data outlined in this guide provide a foundational framework for researchers looking to incorporate this versatile intermediate into their research and development programs.

References

- MDPI. (2022, October 21). Bioactive Platinum(IV)

- ChemScene.

- FooDB. (2010, April 8).

- Benchchem.

- ACS Publications. (2015, April 3). Conformational Analysis and Electronic Interactions of Some 4′-Substituted-2-ethylthio-phenylacetates. The Journal of Physical Chemistry A.

- PubChem.

- ResearchGate.

- PubMed. (2008, September 15). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists.

- PubMed. (2006, February 15).

- AccelaChem. 1445891-64-4,Ethyl 3-Bromo-4-(difluoromethoxy)

- PrepChem.com. Synthesis of 4-acetamido-3-bromophenylacetic acid.

- ChemicalBook. 3-Bromophenylacetic acid synthesis.

- Crysdot LLC.

- Wikipedia. 4-Bromophenylacetic acid.

- Wikipedia.

- Sigma-Aldrich. 3-Bromo-4-iodophenol.

- Sigma-Aldrich. Ethyl (4-iodophenyl)

- MDPI. (2023, June 30). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.

- ResearchGate. (2018, January). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.

- PrepChem.com. Synthesis of 4-amino-3-bromophenylacetic acid.

- PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.

- NIST.

- BLD Pharm.

- Organic Syntheses.

- JOCPR. (2018).

- Chemsrc. (2025, September 28). Ethyl bromo(3,4-dichlorophenyl)

- ResearchGate. (2024, September 6).

- AOBChem. 3-Bromo-4-iodophenol.

Sources

- 1. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-iodophenol | 1037298-05-7 [sigmaaldrich.com]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

Methodological & Application

High-Fidelity Chemoselective Sonogashira Coupling of Ethyl 3-Bromo-4-iodophenylacetate

Application Note & Protocol

Executive Summary

Target Substrate: Ethyl 3-Bromo-4-iodophenylacetate Primary Challenge: Chemoselectivity (C4-Iodine vs. C3-Bromine) Goal: Exclusive alkynylation at the C4-iodo position while preserving the C3-bromo handle and the base-sensitive ethyl ester moiety.

This guide details the optimized conditions for the chemoselective Sonogashira cross-coupling of Ethyl 3-Bromo-4-iodophenylacetate . The presence of two halogen substituents with distinct bond dissociation energies (BDE) allows for sequential functionalization. By exploiting the lower activation energy of the C–I bond (

Mechanistic Principles & Experimental Design

2.1 The Selectivity Hierarchy

The success of this protocol relies on the rate of oxidative addition (

For Ethyl 3-Bromo-4-iodophenylacetate , the Iodine is located at the para position relative to the alkyl acetate chain, while the Bromine is at the meta position.[1]

-

Electronic Effect: The alkyl acetate group is weakly activating (inductive donation from alkyl), making the ring slightly electron-rich.[1] However, the oxidative addition to the C-I bond remains the rate-determining step that is significantly faster than C-Br due to the weaker bond strength.

-

Steric Effect: The C3-Bromine provides slight steric crowding to the C4-Iodine, but this is negligible for linear alkynes.

2.2 Critical Control Parameters

| Parameter | Condition | Rationale |

| Temperature | 20°C – 25°C (RT) | Thermal energy must be sufficient to overcome |

| Catalyst | Pd(PPh₃)₂Cl₂ | A Pd(II) pre-catalyst is preferred over Pd(0) sources (like Pd(PPh₃)₄) to minimize non-specific reactivity and enhance stability in air during setup.[1] |

| Base | Triethylamine (Et₃N) | Strong enough to deprotonate the alkyne-Cu complex but non-nucleophilic enough to prevent hydrolysis of the ethyl ester . |

| Solvent | THF or DMF | Anhydrous THF is preferred for ease of workup; DMF is required for highly polar substrates but requires aqueous washing. |

Visualization of Selectivity & Pathway

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition of Palladium to the C-I bond at room temperature.

Detailed Experimental Protocol

Reagents & Materials

-

Substrate: Ethyl 3-Bromo-4-iodophenylacetate (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.1 – 1.2 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv / 2 mol%)[1]

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.04 equiv / 4 mol%)[1]

-

Base: Triethylamine (Et₃N) (3.0 equiv)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free)[1]

Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere)

-

Flame-dry a two-neck round-bottom flask or use a Schlenk tube. Cool under a stream of Argon.

-

Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) to the flask.

-

Critical Step: Evacuate and backfill with Argon three times. Oxygen promotes homocoupling of the alkyne (Glaser coupling), which consumes the reagent and complicates purification.[1]

2. Substrate Addition

-

Dissolve Ethyl 3-Bromo-4-iodophenylacetate (1.0 equiv) in anhydrous THF.

-

Add the substrate solution to the flask via syringe.

-

Add Triethylamine (3.0 equiv) via syringe.[1] The solution may turn slightly yellow/brown.

3. Alkyne Addition & Reaction

-

Dissolve the Terminal Alkyne (1.1 equiv) in a minimal amount of THF.

-

Add the alkyne solution dropwise over 5–10 minutes at Room Temperature (23°C).

-

Note: Dropwise addition ensures the concentration of active copper-acetylide remains controlled, further suppressing homocoupling.[1]

-

-

Stir the reaction mixture at Room Temperature for 4–12 hours.

4. Workup & Purification

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

-

Filter through a small pad of Celite to remove precipitated palladium and ammonium salts. Rinse the pad with EtOAc.

-

Wash the filtrate with:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

-

Purify via Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Hexanes/EtOAc gradient. The ester group makes the product moderately polar.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for chemoselective coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Bis-coupling) | Temperature too high or excess alkyne | Maintain strict RT (20-25°C). Reduce alkyne equivalents to 1.05. Ensure catalyst is Pd(II), not Pd(0).[1] |

| Ester Hydrolysis | Wet solvent or nucleophilic base | Use anhydrous THF/DMF. Avoid hydroxide bases. Et₃N is safe; if using K₂CO₃, ensure dry conditions.[1] |

| Glaser Coupling (Alkyne Dimer) | Oxygen presence | Degas solvents thoroughly.[1] Keep positive Argon pressure. Add alkyne slowly. |

| Stalled Reaction | Catalyst poisoning or Sterics | If C4-I is hindered, switch to Pd(dppf)Cl₂ (smaller bite angle, faster turnover).[1] Slight warming to 35°C is permissible if monitoring carefully. |

References

-

BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Heterocycles. (2025).[1] [1]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines."[1][7] Tetrahedron Letters, 16(50), 4467–4470 (1975).[1][5][7] [1]

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922 (2007).[1][5]

-

Organic Chemistry Portal. "Sonogashira Coupling - Reactivity and Selectivity."

Sources

Use of Ethyl 3-Bromo-4-iodophenylacetate as a synthetic intermediate

Executive Summary

Ethyl 3-Bromo-4-iodophenylacetate (CAS: 2364584-68-7) represents a premier class of "orthogonal" halogenated building blocks.[1] Its value in drug discovery lies in the distinct reactivity difference between the C4-iodine and C3-bromine atoms.[1] This Application Note details the protocols for exploiting this kinetic selectivity , allowing researchers to install two different aryl or heteroaryl groups sequentially. Furthermore, the pendant ethyl acetate side chain serves as a versatile handle for heterocycle formation (e.g., oxindoles), making this scaffold a "linchpin" for diversity-oriented synthesis (DOS).

Reactivity Profile & Strategic Logic

The utility of this intermediate relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine (~65 kcal/mol) and Carbon-Bromine (~81 kcal/mol) bonds.[1]

-

Primary Reactivity (Site A - C4 Iodine): Under mild Pd(0) conditions, oxidative addition occurs almost exclusively at the C-I bond.[1]

-

Secondary Reactivity (Site B - C3 Bromine): The C-Br bond remains inert during the first coupling but can be activated subsequently using higher temperatures or specialized electron-rich ligands (e.g., S-Phos, X-Phos).[1]

-

Tertiary Reactivity (Site C - Ester): The ethyl ester allows for alpha-alkylation, hydrolysis to the acid (for amide coupling), or intramolecular cyclization.[1]

Visual Workflow: Orthogonal Divergence

Figure 1: The divergent synthetic workflow exploiting chemoselectivity.

Application I: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the C4 position while preserving the C3-bromide for later use.[1]

Experimental Design Considerations

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is preferred over Pd(OAc)₂/Ligand systems for the first step because it is less active, enhancing selectivity for I over Br.[1]

-

Base: Weaker bases (Na₂CO₃) are superior to strong bases (K₃PO₄ or Cs₂CO₃) to prevent premature activation of the bromide.[1]

-

Solvent: A Toluene/Ethanol/Water system provides the necessary solubility for the boronic acid while maintaining a mild biphasic environment.

Detailed Protocol

Reagents:

-

Ethyl 3-bromo-4-iodophenylacetate (1.0 equiv, 1.0 mmol)[1]

-

Arylboronic acid (1.1 equiv)[1]

-

Pd(PPh₃)₄ (3 mol%)[1]

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene:Ethanol (4:1 v/v, degassed)

Step-by-Step Procedure:

-

Setup: Charge a dry Schlenk flask with the starting ester (369 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed Toluene (4 mL) and Ethanol (1 mL). Stir until dissolved.

-

Activation: Add 2M Na₂CO₃ (1.0 mL) via syringe.

-

Reaction: Stir vigorously at 40°C for 4–6 hours. Note: Do not exceed 50°C to ensure the bromide remains intact.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (lower Rf) should disappear, replaced by a fluorescent spot (product).[1]

-

Workup: Dilute with ethyl acetate (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% (Mono-coupled product).[1]

Data: Temperature vs. Selectivity

Selectivity ratios determined by HPLC analysis of crude reaction mixtures.

| Temperature | Catalyst | Conversion (C4-I) | Side Product (C3-Br reaction) | Selectivity Score |

| 25°C | Pd(PPh₃)₄ | 60% (24h) | < 1% | High |

| 40°C | Pd(PPh₃)₄ | 98% (6h) | < 2% | Optimal |

| 80°C | Pd(PPh₃)₄ | 100% (1h) | 15% (Bis-coupled) | Poor |

| 60°C | Pd(dppf)Cl₂ | 100% (2h) | 12% | Poor |

Application II: Synthesis of Oxindole Scaffolds

The 3-bromo group, in conjunction with the ester side chain, allows for the rapid construction of oxindoles, a privileged scaffold in kinase inhibitors (e.g., VEGFR inhibitors).

Mechanism:

Following the C4-functionalization (as described above), the ethyl ester is hydrolyzed to the acid, converted to an amide, and then subjected to intramolecular Pd-catalyzed C-N bond formation (Buchwald-Hartwig) or Cu-catalyzed cyclization.[1]

Visual Pathway: Cyclization

Figure 2: Transformation of the linear ester into a fused heterocyclic system.[1]

Key Protocol Modification for Cyclization:

For the cyclization step (Amide

Quality Control & Validation

To ensure the integrity of the intermediate (specifically that the bromine has not migrated or reacted), use the following analytical markers:

-

1H NMR (CDCl₃, 400 MHz):

-

Starting Material: The aromatic protons appear as a distinct pattern. The proton at C2 (between Br and the acetate chain) is a doublet (~7.5 ppm).[1] The proton at C5 (ortho to Iodine) is a doublet (~7.8 ppm).[1]

-

Post-Step 1 (C4-Arylation): The doublet at C5 will shift upfield significantly due to the loss of the iodine shielding/deshielding anisotropy and the addition of the aryl ring.[1]

-

-

Mass Spectrometry:

-

Look for the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2). If the bromine is lost, this pattern disappears.

-

Safety & Handling

-

Light Sensitivity: Aryl iodides are light-sensitive.[1] Store the solid in amber vials and wrap reaction flasks in aluminum foil during long stir times.

-

Lachrymator Potential: Alpha-halo esters can be mild lachrymators.[1] Handle in a well-ventilated fume hood.

References

-

Organic Syntheses. (n.d.). Ethyl bromoacetate and general halo-ester handling. Organic Syntheses, Coll. Vol. 1. Retrieved February 19, 2026, from [Link]

-

National Institutes of Health (PMC). (2023). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[1][2] (Demonstrates Br/I selectivity). Retrieved February 19, 2026, from [Link]

-

Oregon State University. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Retrieved February 19, 2026, from [Link]

Sources

- 1. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ethyl 3-Bromo-4-iodophenylacetate as a Modular Scaffold for Orthogonal Drug Design

Introduction: The Power of Orthogonality

In modern medicinal chemistry, the speed of Structure-Activity Relationship (SAR) exploration is defined by the modularity of the starting materials. Ethyl 3-Bromo-4-iodophenylacetate represents a "privileged scaffold" due to its unique electronic architecture. Unlike symmetrical dihalo-arenes, this molecule possesses three distinct reactive handles with widely separated activation energies:

-

C4-Iodine: Highly labile, reactive to Pd(0) at ambient temperatures (Kinetic control).

-

C3-Bromine: Moderately reactive, requires elevated temperatures or specialized ligands (Thermodynamic control).

-

Ethyl Acetate Side Chain: A versatile electrophile for cyclization, amidation, or hydrolysis.

This guide details the strategic application of this building block to synthesize complex bioactive molecules, specifically focusing on orthogonal cross-coupling and heterocyclic ring closure .

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-bromo-4-iodophenyl)acetate |

| Molecular Formula | C₁₀H₁₀BrIO₂ |

| Molecular Weight | 368.99 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DMSO, DCM, THF, EtOAc; Insoluble in water |

| Stability | Light sensitive (C-I bond lability). Store at 4°C under Argon. |

| Hazards | Irritant.[1] Alkylating agent potential. Handle in fume hood. |

Application I: Site-Selective (Orthogonal) Cross-Coupling

The primary utility of this scaffold is the ability to introduce two different aryl/heteroaryl groups sequentially. The Carbon-Iodine (C-I) bond is significantly weaker (~53 kcal/mol) than the Carbon-Bromine (C-Br) bond (~68 kcal/mol), allowing for chemoselective functionalization.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Introduce "R1" at the 4-position without disturbing the 3-Bromo or ester motifs.

Mechanism: The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By controlling temperature and catalyst, >95% regioselectivity is achievable.

Materials

-

Substrate: Ethyl 3-bromo-4-iodophenylacetate (1.0 equiv)

-

Boronic Acid: R1-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high stability and moderate activity, preventing "over-reaction" at the Br site.

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[2]

-

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Activation: Add the aqueous K₂CO₃ solution.

-

Reaction (Critical Step): Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Note: Do NOT heat. Heating >50°C promotes oxidative addition into the C-Br bond, leading to mixtures.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear; the mono-coupled product (higher Rf) will appear.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography. The product is now Ethyl 3-bromo-4-(R1)-phenylacetate .

Protocol B: C3-Selective Coupling (The Second Step)

Objective: Introduce "R2" at the 3-position.

Mechanism: With the Iodine removed, the Bromine is now the most reactive site. Harsher conditions are required.

Step-by-Step Procedure

-

Substrate: Product from Protocol A (1.0 equiv).

-

Boronic Acid: R2-B(OH)₂ (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(PPh₃)₄.

-

Insight: SPhos is an electron-rich Buchwald ligand that facilitates oxidative addition into the sterically hindered, ortho-substituted C-Br bond.

-

-

Conditions: Heat to 80–100°C in Toluene/Water (3:1) with K₃PO₄ (3.0 equiv) for 12 hours.

Application II: Heterocycle Construction (Oxindoles)

The ethyl ester side chain is not just a passive handle; it can participate in intramolecular cyclization to form oxindoles, a core structure in kinase inhibitors (e.g., Sunitinib analogs).

Protocol C: Buchwald-Hartwig Cyclization (Amidation)

Objective: Convert the 3-bromo-phenylacetate derivative into a 4-substituted oxindole.

Workflow Logic

-

Hydrolysis (Optional): Convert Ester to Acid if free amide is desired.

-

Primary Amine Reaction: Convert Ester to Amide (Ar-CH₂-CONHR).

-

Intramolecular Coupling: Pd-catalyzed C-N bond formation between the Amide Nitrogen and the ortho-Bromine.

Detailed Method (One-Pot Cascade variant)

-

Amidation: React Ethyl 3-bromo-4-(R1)-phenylacetate with a primary amine (R-NH₂) and AlMe₃ (Trimethylaluminum) in Toluene to generate the amide.

-

Cyclization:

-

Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

-

Add Cs₂CO₃ (2.0 equiv).

-

Heat to 100°C.

-

Result: The Nitrogen displaces the Bromine, forming a 5-membered lactam (Oxindole) fused to the benzene ring.

-

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold.

Caption: Figure 1. Orthogonal functionalization strategy. The C-I bond is addressed first under mild conditions, preserving the C-Br bond for subsequent library diversification or ring closure.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Step 1) | Temperature too high (>40°C) | Cool reaction to 0°C or RT. Switch to weaker base (Na₂CO₃). |

| No Reaction at C3 (Step 2) | Steric hindrance from R1 | Switch to high-activity ligands (SPhos, XPhos) or Pd-PEPPSI catalysts. |

| Ester Hydrolysis (Side Reaction) | Aqueous base too strong | Use anhydrous conditions (Cs₂CO₃ in Dioxane) or reduce water ratio. |

| Debromination (Side Reaction) | Hydride source present | Ensure solvent is dry; avoid alcoholic solvents if using strong reductants. |

References

-

Fairlamb, I. J. S. (2008). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Phipps, R. J., et al. (2020). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions. Apollo - University of Cambridge Repository. Retrieved from [Link]

-

Organic Syntheses. (1955). Ethyl Bromoacetate Synthesis Procedures. Org. Synth. Coll. Vol. 3. Retrieved from [Link]

Sources

Palladium-catalyzed reactions with Ethyl 3-Bromo-4-iodophenylacetate

Application Note: Chemoselective Functionalization of Ethyl 3-Bromo-4-iodophenylacetate

Executive Summary

Ethyl 3-Bromo-4-iodophenylacetate (CAS: N/A for specific isomer, Analogous to 4-Bromo-3-iodo scaffolds) represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from the presence of two distinct halogen handles—iodine and bromine—on a phenylacetate core. This structure allows for iterative cross-coupling , enabling the rapid construction of non-symmetrical biaryl and heterobiaryl systems, which are ubiquitous in kinase inhibitors and metabolic modulators.

This guide details the protocols for exploiting the kinetic resolution between the C–I and C–Br bonds. By leveraging the lower bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol), researchers can selectively functionalize the 4-position under mild conditions before activating the 3-position under forcing conditions.

Strategic Workflow & Mechanism

The following flowchart illustrates the sequential functionalization strategy. The logic relies on "Orthogonal Activation": using a catalyst system that can perform oxidative addition into the C–I bond at ambient temperature, while remaining inert to the C–Br bond until thermal energy or ligand activity is increased.

Figure 1: Sequential functionalization workflow exploiting bond dissociation energy differences.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Bond)

Objective: Functionalize the C4 position (Iodine) while retaining the C3 Bromine and the ethyl ester.

Mechanistic Insight: The use of Tetrakis(triphenylphosphine)palladium(0) is recommended here. Triphenylphosphine is a relatively weak donor ligand. At temperatures below 60°C, the resulting Pd(0) species is active enough to insert into the weak C–I bond but kinetically slow to insert into the sterically crowded and stronger C–Br bond [1].

Materials:

-

Substrate: Ethyl 3-Bromo-4-iodophenylacetate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and

.[1] -

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent (DME) and the aqueous base via syringe.

-

Reaction: Stir at Room Temperature for 2 hours.

-

Checkpoint: Monitor by TLC/LCMS. If conversion is <50%, heat to 45°C. Do not exceed 60°C to avoid C–Br activation [2].

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

.[1][2] -

Purification: Flash chromatography.

-

Caution: The ethyl ester is sensitive to hydrolysis.[3] Avoid using methanol in the eluent if the product is acidic; use Hexanes/Ethyl Acetate gradients.

-

Protocol B: Sequential C–Br Activation (The "Hard" Step)

Objective: Functionalize the remaining C3 Bromine.

Mechanistic Insight: Once the iodine is replaced (likely by an aryl group), the steric crowding at the C3 bromine increases (biaryl twist). To overcome the higher BDE and steric hindrance, a Buchwald-type ligand (e.g., XPhos or SPhos) is required. These electron-rich, bulky ligands facilitate both the difficult oxidative addition and the reductive elimination steps [3].

Materials:

-

Substrate: 4-Substituted-3-bromo intermediate (from Protocol A)

-

Coupling Partner: Boronic acid, Stannane, or Amine.

-

Catalyst System:

(2 mol%) + XPhos (4 mol%) OR -

Base:

(3.0 equiv) - Anhydrous conditions often preferred here to protect the ester. -

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

-

Setup: Combine intermediate, new coupling partner, Pd source, ligand, and base in a pressure vial.

-

Reaction: Heat to 90–100°C for 12–18 hours.

-

Purification: Standard workup.

Protocol C: Sonogashira Alternative (C–I Selective)

Objective: Introduction of an alkyne at the C4 position.

Note: Copper-free conditions are preferred if the substrate is sensitive, but standard Pd/Cu systems work well due to the high reactivity of the Iodine [4].

-

Catalyst:

(3 mol%), CuI (2 mol%). -

Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent/base mixture, or THF/TEA.

-

Condition: Room Temperature .

-

Critical: Do not heat. Heating will promote reaction at the Bromine or homocoupling of the alkyne.

-

Troubleshooting & Optimization Data

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Product contains substituents at both I and Br sites) | Temperature too high in Step 1. | Lower temp to 25°C. Switch to less active catalyst ( |

| Ester Hydrolysis (Formation of carboxylic acid) | Base is too strong or reaction time too long in aqueous media. | Switch from |

| Protodehalogenation (Iodine replaced by H) | Hydride source present or "reductive" cycle active. | Ensure solvent is dry/degassed. Avoid alcoholic solvents if possible. Increase catalyst loading slightly. |

| Stalled Reaction (C-Br step) | Steric hindrance from the group installed at C4. | Switch to SPhos or RuPhos ligands. Increase temp to 110°C (sealed tube). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Technical Support. (2025). General Principles of Selectivity in Halogenated Phenols. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Ethyl 3-Bromo-4-iodophenylacetate in the synthesis of materials for organic electronics

Application Note: Strategic Utilization of Ethyl 3-Bromo-4-iodophenylacetate in Organic Electronics

Executive Summary

This guide details the application of Ethyl 3-Bromo-4-iodophenylacetate (EBIPA) as a high-precision linchpin in the synthesis of conjugated materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[1]

Unlike symmetric dihalides (e.g., 1,4-dibromobenzene), EBIPA features orthogonal halogen reactivity (I vs. Br) and a functionalizable ester handle . This unique triad allows researchers to synthesize asymmetric conjugated backbones with defined sequence control, a critical requirement for high-efficiency donor-acceptor (D-A) copolymers and small-molecule semiconductors.[1]

Strategic Utility & Mechanism

The utility of EBIPA rests on the kinetic differentiation between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds during Palladium (Pd)-catalyzed cross-coupling.[1]

The Kinetic Hierarchy (Chemoselectivity)

In Pd-catalyzed cycles (Suzuki-Miyaura, Sonogashira, Stille), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[1] The bond dissociation energy (BDE) dictates the reaction rate:

-

C–I Bond: ~65 kcal/mol (Fastest oxidative addition)[1]

-

C–Br Bond: ~81 kcal/mol (Slower oxidative addition)[1]

-

C–Cl Bond: ~96 kcal/mol (Slowest/Inert under mild conditions)[1]

Implication: Under controlled conditions (stoichiometry and temperature), the C-I bond can be reacted exclusively, leaving the C-Br bond intact for a subsequent, distinct reaction step. This allows for the programmable assembly of A–[Core]–B structures.

The Ester Functionality

The ethyl acetate side chain is not merely a bystander; it serves two roles:

-

Solubility Enhancer: Improves solubility of the intermediate in organic solvents (THF, Toluene) during synthesis.

-

Morphology Tuner: Post-polymerization, the ester can be hydrolyzed to an acid (for interfacial layers) or reduced to an alcohol for attaching long alkyl chains, which is vital for controlling film morphology and

-

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, moving from the selective Iodine coupling to the Bromine coupling.

Figure 1: Logic flow for sequential functionalization. Note the temperature differentiation between Step 1 and Step 2.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: To attach an aryl group (Unit A) at the 4-position while preserving the 3-position Bromine.[1]

Reagents:

-

Substrate: Ethyl 3-Bromo-4-iodophenylacetate (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is crucial.[1]

-

Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution).[1]

-

Solvent: Toluene/Ethanol (4:1 v/v) or DME.[1]

Procedure:

-

Degassing: Charge a Schlenk flask with EBIPA, Boronic Acid, and Catalyst. Evacuate and backfill with Argon (

).[1] -

Solvent Addition: Add degassed solvents and aqueous base via syringe under Argon flow.[1]

-

Reaction: Heat the mixture to 40–60°C .

-

Critical Control Point: Do NOT exceed 65°C. Higher temperatures increase the risk of oxidative addition at the C-Br site.[1]

-

-

Monitoring: Monitor via TLC or HPLC every 30 minutes. Look for the consumption of the starting material. The C-Br bond is stable if the reaction remains below the threshold temperature.[1]

-

Workup: Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Validation Criteria:

-

¹H NMR: Disappearance of the diagnostic doublet for the proton ortho to Iodine. Retention of the specific splitting pattern for the proton ortho to Bromine.

-

Mass Spec: Isotopic pattern should show the presence of one Bromine atom (

).[1]

Protocol B: Backbone Extension (C-Br Activation)

Objective: To utilize the preserved Bromine site for polymerization or attaching a second distinct unit (Unit B).

Context: Since the C-I bond is gone, we can now use more forcing conditions to activate the C-Br bond.

Reagents:

-

Substrate: 3-Bromo-intermediate from Protocol A (1.0 equiv).[1]

-

Coupling Partner: Bis-pinacolato diboron (for polymerization) or Unit B-Boronic Acid.[1]

-

Catalyst: Pd₂(dba)₃ with S-Phos or X-Phos (Buchwald ligands are preferred for difficult C-Br couplings).[1]

-

Base: K₃PO₄ (3.0 equiv).[1]

-

Solvent: Toluene or 1,4-Dioxane.[1]

Procedure:

-

Setup: Combine substrate, coupling partner, catalyst system, and base in a pressure vial.

-

Reaction: Heat to 90–110°C for 12–24 hours.

-

Note: The elevated temperature is necessary to overcome the higher activation energy of the C-Br bond.[1]

-

-

Polymerization (If applicable): If synthesizing a polymer, add end-cappers (e.g., bromobenzene) after 24 hours to define molecular weight.[1]

-

Workup: Precipitate polymers into Methanol. For small molecules, standard extraction and crystallization.

Data & Characterization Standards

To ensure material quality for electronic applications (where purity >99.9% is often required), compare your results against these benchmarks.

| Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Chemoselectivity | HPLC / GC-MS | > 98:2 (Mono-coupled : Di-coupled) | Presence of di-coupled product indicates loss of sequence control.[1] |

| Halogen Content | Elemental Analysis | Br % within ±0.3% of calc. | Confirms the C-Br bond survived Step 1 intact. |

| Pd Residuals | ICP-MS | < 50 ppm | Residual Palladium acts as a trap for charge carriers (exciton quenching) in OLEDs/OPVs.[1] |

| Structure | ¹H NMR (500 MHz) | Integration of Ester -CH₂- (q, 2H) | Verifies the side chain is intact and not hydrolyzed by base.[1] |

Safety & Handling

-

Light Sensitivity: Aryl iodides can be light-sensitive.[1] Store EBIPA in amber vials or foil-wrapped containers.

-

Toxicity: Organohalides are potential irritants and alkylating agents.[1] Use double-gloving (Nitrile) and work within a fume hood.[1]

-

Waste: Segregate halogenated organic waste from non-halogenated solvents.

References

-

Chemoselectivity in Pd-Coupling

-

Phenylacetate Derivatives in Electronics

-

General Protocol Verification

Sources

Application Note: One-Pot Chemoselective Library Synthesis using Ethyl 3-Bromo-4-iodophenylacetate

Abstract & Strategic Overview

Ethyl 3-Bromo-4-iodophenylacetate (CAS: 1000576-41-7) represents a high-value "linchpin" scaffold in medicinal chemistry. Its specific topology—a phenylacetic ester core flanked by two distinct halogens—enables the rapid assembly of non-symmetrical biaryl and heterobiaryl libraries.

This guide details one-pot sequential cross-coupling strategies that exploit the kinetic resolution between the C–I and C–Br bonds. By leveraging the significantly faster oxidative addition of palladium(0) to the aryl iodide (

Key Applications:

-

ROR

t Inverse Agonists: Rapid synthesis of biaryl cores common in autoimmune therapeutics. -

CRTH2 Antagonists: Construction of 3,4-disubstituted phenylacetic acid derivatives.

-

Fragment-Based Drug Discovery (FBDD): Late-stage diversification of the phenylacetate "warhead."

Mechanistic Foundation: The Kinetic "Handshake"

The success of this one-pot protocol relies on chemoselectivity governed by bond dissociation energies (BDE) and the resultant rates of oxidative addition.

-

C–I Bond (C4): Weaker BDE (~65 kcal/mol). Reacts with Pd(0) at Room Temperature (20–25 °C) .

-

C–Br Bond (C3): Stronger BDE (~81 kcal/mol). Requires thermal activation (60–100 °C ) or specialized ligands to undergo oxidative addition.

By controlling the reaction temperature and stoichiometry, the catalyst cycles through the C4-iodide first. Once the iodide is consumed, the system is "unlocked" for the second cycle by adding the second nucleophile and increasing thermal energy.

Visualization: Chemoselective Catalytic Flow

Caption: Logical flow of the sequential one-pot Suzuki-Miyaura coupling. The C-I bond is processed at low energy (blue path), while the C-Br bond requires thermal activation (red path).

Detailed Protocol: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 3,4-diaryl phenylacetate.[1] The specific example assumes coupling with 4-methoxyphenylboronic acid (Cycle 1) followed by 3-pyridylboronic acid (Cycle 2), but the conditions are generalizable.

Materials & Reagents

-

Substrate: Ethyl 3-Bromo-4-iodophenylacetate (1.0 equiv, 1.0 mmol, ~369 mg)

-

Boronic Acid A (Cycle 1): 4-Methoxyphenylboronic acid (1.05 equiv)

-

Boronic Acid B (Cycle 2): 3-Pyridylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

Phase 1: Selective C4-Iodide Coupling (Ambient Temperature)

-

Setup: In a 25 mL Schlenk tube or microwave vial equipped with a stir bar, add Ethyl 3-Bromo-4-iodophenylacetate (369 mg, 1.0 mmol), Boronic Acid A (1.05 mmol), and Pd(PPh

) -

Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Na

CO -

Reaction: Stir vigorously at 25 °C (Room Temperature) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled bromide intermediate (Rf ~0.5).

-

Note: Do not heat at this stage to preserve the C–Br bond.

-

Phase 2: C3-Bromide Coupling (Thermal Activation)

-

Addition: Once Phase 1 is complete, open the vessel under a positive stream of Nitrogen. Add Boronic Acid B (1.2 mmol).

-

Optional: If the reaction is sluggish, add an additional 1-2 mol% of catalyst, though usually not required if inert conditions were maintained.

-

-

Activation: Seal the vessel and heat to 90 °C (oil bath) or 100 °C (microwave) for 8–12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify via flash column chromatography (SiO

Data Summary: Yield Comparison

| Methodology | Overall Yield | Time | Atom Economy |

| One-Pot Sequential | 78% | 14 h | High (No intermediate workup) |

| Stepwise (Isolation) | 55% | 24 h | Low (Losses during 2x purification) |

Application Note: Troubleshooting & Optimization

"The Scrambling Problem" (Loss of Selectivity)

If you observe premature coupling at the Bromine position during Phase 1:

-

Cause: Temperature too high or catalyst too active (e.g., using XPhos or SPhos at RT).

-

Solution: Switch to a less electron-rich ligand like PPh

(as in the protocol) or dppf. Ensure the temperature is strictly controlled at 20–25 °C.

Protodeboronation

If Boronic Acid B fails to couple in Phase 2:

-

Cause: Long reaction times at high pH can degrade heteroaryl boronic acids (like 2-pyridyl or 2-thiazolyl).

-

Solution: Use Boronic Esters (Pinacol) instead of acids for unstable nucleophiles. Alternatively, switch the base to K

PO

Hydrolysis of the Ester

The ethyl ester is generally stable under Na

References

-

General Chemoselectivity in Pd-Catalyzed Couplings

- Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- Source:Beilstein J. Org. Chem.2016, 12, 2002–2022.

-

URL:[Link]

-

Suzuki-Miyaura Mechanism & Trends

-

Application to Phenylacetic Acid Deriv

t Context):- Title: Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists.

- Source:ChemMedChem (Contextual grounding for 3,4-disubstituted scaffolds).

-

URL:[Link]

-

Compound Data

Sources

Application Note: Scale-Up Synthesis of Ethyl 3-Bromo-4-iodophenylacetate Derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-bromo-4-iodophenylacetate , a critical scaffold in the development of biaryl pharmaceuticals via Suzuki-Miyaura or Sonogashira cross-coupling.[1]

While direct halogenation of phenylacetate derivatives often suffers from poor regioselectivity (yielding inseparable mixtures of 3,4- and 3,6-isomers), this guide presents a regioselective "Amino-First" strategy . By utilizing the strong ortho-directing power of an amino group followed by a Sandmeyer transformation, we achieve high isomeric purity (>98%) without the need for difficult chromatographic separations on a kilogram scale.[2]

Retrosynthetic Analysis & Strategy

The target molecule contains two different halogens (Br, I) in a contiguous 3,4-relationship.[2][1] Achieving this specific pattern via direct halogenation of the aryl ring is fraught with regiochemical ambiguity.

Strategic Comparison

| Strategy | Route Description | Pros | Cons |

| A. Direct Halogenation | Iodination of Ethyl 3-bromophenylacetate | Short (2 steps) | High Risk: Yields mixture of 4-iodo (target) and 6-iodo isomers.[2][1][3] Hard to separate. |

| B. The "Amino" Route | Bromination of 4-amino derivative | High Precision: Amino group directs Br exclusively to pos-3.[1] Iodine replaces Amino at pos-4.[1][4] | Longer (3 steps) |

Selected Route (B): We utilize 4-aminophenylacetic acid as the starting material.[2][1]

-

Esterification: Protects the acid and improves solubility.[1]

-

Bromination: The amino group directs electrophilic bromine to the ortho position (C3).[1]

-

Sandmeyer Iodination: The amino group is converted to a diazonium salt and displaced by iodide at C4.[1]

Figure 1: Retrosynthetic logic prioritizing regiocontrol via the amino-directing group.

Safety & Hazard Assessment

-

Diazonium Salts: Step 3 involves the formation of an aryl diazonium intermediate.[1] While generally stable at

, these should never be allowed to dry out.[2][1] Ensure temperature control is redundant. -

Ethyl Bromide/Iodide Byproducts: Alkyl halides are potential carcinogens.[1] Use proper ventilation.[1]

-

Exotherms: The quenching of the Sandmeyer reaction and the initial addition of sulfuric acid in Step 1 are highly exothermic.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-aminophenylacetate

Objective: Convert the polar acid to the lipophilic ester to facilitate organic solvent processing.[1]

-

Reagents: 4-Aminophenylacetic acid (1.0 equiv), Ethanol (10 vol),

(conc., 1.2 equiv).[2][1] -

Scale: 100 g Input.

Protocol:

-

Charge a 2-L reactor with 4-aminophenylacetic acid (100 g, 0.66 mol) and absolute ethanol (1000 mL).

-

Cool the suspension to

. -

Add concentrated

(42 mL, 0.79 mol) dropwise over 30 mins. Caution: Exotherm.[2][1] -

Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (EtOAc/Hex 1:1) or HPLC.[2][1][5] -

Work-up: Cool to room temperature. Concentrate under vacuum to remove ~80% of ethanol.[1]

-

Dilute residue with water (500 mL) and neutralize with saturated

until pH ~8. -

Extract with Ethyl Acetate (

mL).[2][1] Wash combined organics with brine, dry over -

Yield: Expect ~110–115 g (93–97%) of a brown oil that solidifies upon standing.[2][1]

Step 2: Regioselective Bromination

Objective: Introduce bromine at the 3-position using the amino group as an ortho-director.[1]

-

Reagents: Ethyl 4-aminophenylacetate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (5 vol).[2][1]

-

Scale: 100 g Input.

Protocol:

-

Dissolve Ethyl 4-aminophenylacetate (100 g, 0.56 mol) in DMF (500 mL) in a 2-L flask shielded from light.

-

Cool to

. -

Dissolve NBS (104 g, 0.58 mol) in DMF (200 mL) and add dropwise over 1 hour. Maintain temp

.-

Note: Slow addition prevents poly-bromination.[1]

-

-

Stir at

for 2 hours. -

Work-up: Pour the reaction mixture into ice-water (2 L) with vigorous stirring. The product usually precipitates.[1]

-

Filter the solid.[1][8] If oil forms, extract with EtOAc.[2][1]

-

Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc to remove any 3,5-dibromo byproduct.[1]

-

Yield: Expect ~125 g (85%) of Ethyl 4-amino-3-bromophenylacetate .

-

Checkpoint:

NMR should show a characteristic doublet (

-

Step 3: Sandmeyer Iodination (The Critical Step)

Objective: Replace the amino group with iodine.[1]

-

Reagents: Ethyl 4-amino-3-bromophenylacetate (1.0 equiv),

(1.2 equiv), KI (2.0 equiv), -

Scale: 50 g Input.

Protocol:

-

Diazotization: In a 1-L reactor, suspend Ethyl 4-amino-3-bromophenylacetate (50 g, 0.19 mol) in water (150 mL) and Acetonitrile (50 mL).

-

Add

(25 mL conc. in 100 mL water) and cool to -

Add a solution of

(16 g, 0.23 mol in 50 mL water) dropwise. Crucial: Keep temp -

Iodination: Dissolve Potassium Iodide (KI) (64 g, 0.38 mol) in water (100 mL).

-

Add the cold diazonium solution slowly into the KI solution (or vice versa, but adding diazonium to KI is often safer for controlling gas evolution) at room temperature.[1]

-

Heat gently to

for 1 hour to ensure complete decomposition of the diazonium salt. -

Quench: Cool and add saturated sodium thiosulfate (

) solution to destroy excess iodine (color changes from dark purple to yellow/orange). -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Purification: The crude product is often pure enough (>95%).[2][1] If necessary, filter through a short plug of silica gel eluting with 5% EtOAc/Hexanes.[1]

-

Yield: Expect ~55–60 g (75–80%) of Ethyl 3-bromo-4-iodophenylacetate .

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target scaffold.[2][1]

Analytical Characterization & Specifications

For the final product (Ethyl 3-bromo-4-iodophenylacetate ):

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid/oil | Visual |

| Purity (HPLC) | C18 Column, MeCN/H2O gradient | |

| Consistent with structure | 400 MHz, | |

| Identity (MS) | LC-MS (ESI+) |

Key NMR Signals (Expected):

- 7.80 (d, 1H, H-5, ortho to I)[2][1]

- 7.55 (d, 1H, H-2, ortho to Br)[2][1]

- 7.05 (dd, 1H, H-6)[2][1]

-

4.15 (q, 2H,

-

3.55 (s, 2H, benzylic

-

1.25 (t, 3H,

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Poly-bromination (3,5-dibromo) | Keep temp |

| Violent Gas Evolution (Step 3) | Diazonium decomposition too fast | Add diazonium solution to KI slowly via addition funnel. Ensure reactor has adequate headspace.[1] |

| Dark Color Persists | Excess Iodine | Wash organic layer thoroughly with saturated Sodium Thiosulfate until yellow color fades.[1] |

| Impurity: Phenol formation | Diazonium hydrolysis | Keep temperature low ( |

References

-

Preparation of Ethyl 4-aminophenylacetate

-

Regioselective Bromination of Anilines

-

Sandmeyer Iodination Protocols

Sources

- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. benchchem.com [benchchem.com]

- 6. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-Bromo-4-iodophenylacetate

Introduction: Navigating the Purification of a Dihalogenated Phenylacetate Intermediate

Ethyl 3-Bromo-4-iodophenylacetate is a key intermediate in medicinal chemistry and materials science, valued for its orthogonally reactive halogen sites, which allow for selective cross-coupling reactions. Its synthesis, often proceeding through multi-step sequences such as Sandmeyer reactions from an aniline precursor or direct halogenation, can introduce a variety of structurally similar impurities.[1][2] The successful isolation of this compound in high purity is therefore a critical, yet often challenging, step.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of Ethyl 3-Bromo-4-iodophenylacetate. It is designed to equip researchers with the expert insights and practical protocols needed to overcome these challenges efficiently.

Section 1: General Troubleshooting and Frequently Asked Questions

This section addresses initial-stage problems and common queries that arise post-synthesis and prior to intensive purification.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, for common pathways, you should anticipate the following:

-

Unreacted Starting Materials: Such as ethyl 3-bromophenylacetate or the corresponding aniline precursor if a Sandmeyer reaction was employed.

-

Regioisomers: Isomers where the iodine or bromine is at a different position on the phenyl ring.

-

Sandmeyer Side Products: If this route is used, formation of ethyl 3-bromo-4-hydroxyphenylacetate is a common side reaction due to the reaction of the diazonium salt with water.[1][3]

-

Dehalogenated Byproducts: Loss of either iodine or bromine to yield ethyl 3-bromophenylacetate or ethyl 4-iodophenylacetate.

-

Products of Homocoupling: Dimerization of the aryl radical intermediate can sometimes occur.[4]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification.[5]

-

Visualization: Due to the aromatic nature of the compound, it is UV-active and can be easily visualized under a UV lamp (254 nm).

-

Staining: If UV visualization is weak, staining with iodine vapor can be effective for aromatic compounds.[6]

-

Solvent System Selection: Use the same solvent system for TLC that you plan to use for column chromatography, aiming for a retention factor (Rƒ) of 0.2-0.3 for your target compound to ensure optimal separation on a column.[7]

Q3: My crude product is a persistent oil. How can I induce crystallization?

A3: "Oiling out" is a common problem when the melting point of the solid is lower than the temperature of the saturated solution, or when significant impurities are present. Here is a logical workflow to address this:

Caption: Troubleshooting workflow for inducing crystallization.

First, attempt purification via flash chromatography to remove the bulk of impurities that may be inhibiting crystallization. If the purified oil still fails to crystallize, systematically explore different solvent systems, use seeding techniques, or attempt slow evaporation.[8]

Section 2: Deep Dive - Purification by Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds like Ethyl 3-Bromo-4-iodophenylacetate.[9]

Q4: What is a good starting solvent system for flash chromatography?

A4: For halogenated aromatic esters, a two-component system of a nonpolar and a polar solvent is standard.[10] A good starting point is an Ethyl Acetate (EtOAc) / Hexanes mixture.

| Polarity of Impurities | Suggested Starting Gradient | Rationale |

| Less Polar | Start with 100% Hexanes, gradient to 5-10% EtOAc in Hexanes. | This will elute nonpolar impurities first, allowing for clean separation before the product comes off the column. |

| More Polar | Start with 5% EtOAc in Hexanes, gradient to 20-30% EtOAc in Hexanes. | This ensures the product moves down the column (Rƒ ≈ 0.2-0.3) while more polar impurities (like a potential phenol byproduct) remain strongly adsorbed.[11] |

| Very Similar Polarity | Use a shallow gradient (e.g., 5% to 15% EtOAc over 20 column volumes). Toluene can sometimes be substituted for hexanes to improve separation of aromatic compounds through π-π interactions.[6] | A slow, shallow gradient maximizes the interaction time with the silica gel, enhancing the separation of compounds with similar polarities.[7] |

Q5: I'm getting poor separation between my product and a close-running impurity. What can I do?

A5: This is a classic challenge. Here is a systematic approach to optimize the separation:

Caption: Logic tree for optimizing flash chromatography separation.

-

Optimize Rƒ: First, ensure your target compound's Rƒ is in the optimal 0.2-0.3 range. If it's too high, decrease the eluent polarity; if too low, increase it.[7]

-

Employ a Gradient: A shallow gradient is often superior to isocratic elution for separating close spots.[11]

-

Change Selectivity: If optimizing polarity fails, the issue may be selectivity. Switching one of the solvents (e.g., from EtOAc/Hexanes to CH₂Cl₂/Hexanes) alters the interactions between your compounds and the stationary phase, which can dramatically improve separation.

-

Change Stationary Phase: For particularly stubborn separations, especially if acidic or basic impurities are involved, consider a different stationary phase like amino-propyl functionalized silica.[12]

Section 3: Deep Dive - Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly after an initial cleanup by chromatography.[13]

Q6: How do I select the best solvent for recrystallization?

A6: The ideal solvent should dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[13]